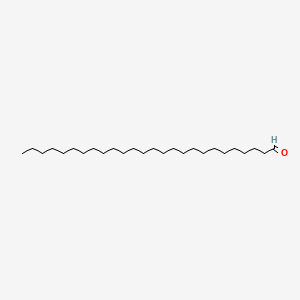
Hexacosanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
, also known as 1-hexacosanal or ceraldehyde, belongs to the class of organic compounds known as fatty aldehydes. These are long chain aldehydes with a chain of at least 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. can be biosynthesized from hexacosane. Outside of the human body, can be found in fruits. This makes a potential biomarker for the consumption of this food product.
Hexacosanal is a long-chain fatty aldehyde resulting from the formal oxidation of the hydroxy group of hexacosan-1-ol. It is a minor component of barley leaf wax. It has a role as a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a hydride of a hexacosane.
Scientific Research Applications
Neuroprotective Properties
Hexacosanol has been studied for its neuroprotective effects, particularly in protecting neurons from excitotoxic damage.
- Case Study: Neuroprotection Against Kainic Acid-Induced Damage
- A study conducted by Borg et al. (1987) demonstrated that hexacosanol could reduce neuronal damage in the central nervous system. When administered to rats, hexacosanol significantly protected pyramidal neurons in the hippocampus from degeneration caused by kainic acid. Morphometric analysis revealed that 72% of neurons that would typically die were spared due to hexacosanol treatment .
- Mechanism of Action
Hypocholesterolemic Activity
Hexacosanol has shown promise in managing cholesterol levels, making it a subject of interest in cardiovascular health research.
- Case Study: Cholesterol Reduction in High-Fat Diet Models
- Research published in 2017 investigated the effects of hexacosanol on cholesterol levels in high-fat-fed C57BL/6J mice. The study found that oral administration of hexacosanol (0.7 mg/kg body weight) for eight weeks resulted in significant reductions of total cholesterol and hepatic steatosis (-15% and -40%, respectively) compared to control groups .
- The mechanism involves the activation of AMP-activated protein kinase (AMPK), which inhibits cholesterol biosynthesis by suppressing sterol regulatory element-binding protein-2 (SREBP-2) activity .
Potential Therapeutic Uses
Hexacosanol's unique properties have led to exploration in various therapeutic contexts:
-
Anti-inflammatory Properties
- Hexacosanol has been noted for its anti-inflammatory effects, which may have implications for treating conditions characterized by inflammation.
- Applications in Drug Delivery Systems
Data Summary Table
Properties
CAS No. |
26627-85-0 |
|---|---|
Molecular Formula |
C26H52O |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
hexacosanal |
InChI |
InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h26H,2-25H2,1H3 |
InChI Key |
QAXXQMIHMLTJQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC=O |
melting_point |
73-73.5°C |
Key on ui other cas no. |
26627-85-0 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















